Spectroscopic data for 4-(4-Fluoro-benzenesulfonylamino)-benzoic acid
Spectroscopic data for 4-(4-Fluoro-benzenesulfonylamino)-benzoic acid
An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(4-Fluoro-benzenesulfonylamino)-benzoic acid
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the expected spectroscopic data for the novel compound 4-(4-fluoro-benzenesulfonylamino)-benzoic acid. As a molecule of interest in medicinal chemistry and materials science, its unambiguous structural confirmation is paramount. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but the underlying scientific rationale for the interpretation of its spectral characteristics. We will explore the expected outcomes from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy, grounding our predictions in the established principles of each technique and data from analogous structures.
Molecular Structure and Its Spectroscopic Implications
Before delving into specific techniques, a foundational analysis of the target molecule's structure is essential. The molecule, 4-(4-fluoro-benzenesulfonylamino)-benzoic acid, is composed of three key components:
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A para-substituted benzoic acid moiety: This provides characteristic signals for a carboxylic acid group and a 1,4-disubstituted aromatic ring.
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A para-substituted fluorobenzenesulfonyl group: This introduces signals related to a second 1,4-disubstituted aromatic ring, a sulfonyl group, and a fluorine atom.
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A secondary sulfonamide linkage (-SO₂NH-): This acidic N-H proton and the strong electron-withdrawing nature of the sulfonyl group significantly influence the electronic environment of the entire molecule.
Each of these components will give rise to distinct and predictable signals in the various spectra, and their interplay will confirm the overall connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework
NMR spectroscopy is the cornerstone of small molecule characterization, providing detailed information about the chemical environment, connectivity, and number of protons and carbons. For a novel compound like this, a full suite of NMR experiments (¹H, ¹³C, ¹⁹F, and 2D-NMR) is warranted.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and the acidic protons of the sulfonamide and carboxylic acid groups. The exact chemical shifts can be influenced by the solvent used (e.g., DMSO-d₆ is a common choice for its ability to dissolve polar compounds and show exchangeable protons).
Table 1: Predicted ¹H NMR Data (in DMSO-d₆)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.0 | Broad Singlet | 1H | Carboxylic Acid (-COOH) | The acidic proton of a carboxylic acid is typically highly deshielded and appears as a broad singlet due to hydrogen bonding and chemical exchange. |
| ~11.0 | Singlet | 1H | Sulfonamide (-SO₂NH-) | The sulfonamide proton is also acidic and deshielded, appearing as a singlet. Its chemical shift is characteristic of sulfonamides.[1] |
| ~7.9-8.0 | Doublet | 2H | Aromatic (H-3, H-5) | These protons are ortho to the electron-withdrawing carboxylic acid group, leading to significant deshielding. They will appear as a doublet due to coupling with H-2 and H-6. |
| ~7.8-7.9 | Doublet of Doublets | 2H | Aromatic (H-2', H-6') | These protons are ortho to the strongly electron-withdrawing sulfonyl group, causing them to be deshielded. They will be split by both the adjacent aromatic protons and the fluorine atom. |
| ~7.3-7.4 | Doublet of Doublets | 2H | Aromatic (H-3', H-5') | These protons are ortho to the fluorine atom. They will appear as a doublet of doublets (or a triplet-like pattern) due to coupling with the adjacent aromatic protons. |
| ~7.1-7.2 | Doublet | 2H | Aromatic (H-2, H-6) | These protons are ortho to the sulfonamide nitrogen. They will be less deshielded than H-3/H-5 and will appear as a doublet due to coupling with their neighbors. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide a count of the unique carbon environments and offer insight into their electronic nature.
Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~166-167 | Carbonyl Carbon (-COOH) | The carbonyl carbon of a carboxylic acid is highly deshielded.[2] |
| ~163-166 (d) | C-4' (C-F) | This carbon is directly attached to fluorine, causing a large chemical shift and a characteristic large C-F coupling constant. |
| ~142-144 | C-1 | Quaternary carbon attached to the carboxylic acid group. |
| ~138-140 | C-4 | Quaternary carbon attached to the sulfonamide nitrogen. |
| ~135-137 | C-1' | Quaternary carbon attached to the sulfonyl group. |
| ~131-132 | C-3, C-5 | Carbons ortho to the carboxylic acid group. |
| ~130-131 (d) | C-2', C-6' | Carbons ortho to the sulfonyl group, will show a smaller C-F coupling. |
| ~118-120 | C-2, C-6 | Carbons ortho to the sulfonamide nitrogen. |
| ~116-117 (d) | C-3', C-5' | Carbons ortho to the fluorine, will show a significant C-F coupling. |
Predicted ¹⁹F NMR Spectrum
Given the presence of a fluorine atom, ¹⁹F NMR is a highly informative and straightforward experiment. A single signal is expected, and its chemical shift will be characteristic of a fluorobenzene derivative.
Experimental Protocol: NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
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Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
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¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
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¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.
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¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This is typically a very fast experiment.
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Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as a reference.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and powerful technique for identifying the key functional groups within a molecule by detecting their characteristic vibrational frequencies.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group | Rationale |
| 2500-3300 | Broad | O-H Stretch | Carboxylic Acid | The O-H stretch in carboxylic acids is notoriously broad due to strong hydrogen bonding.[3] |
| ~3250 | Medium | N-H Stretch | Sulfonamide | The N-H stretch of the sulfonamide group is expected in this region. |
| 1680-1710 | Strong | C=O Stretch | Carboxylic Acid | A strong, sharp absorption characteristic of the carbonyl group in an aromatic carboxylic acid.[3] |
| ~1600, ~1500 | Medium | C=C Stretch | Aromatic Rings | These absorptions are characteristic of the benzene ring framework. |
| 1330-1370 | Strong | Asymmetric S=O Stretch | Sulfonyl | One of the two characteristic, strong stretches for the sulfonyl group. |
| 1150-1190 | Strong | Symmetric S=O Stretch | Sulfonyl | The second characteristic, strong stretch for the sulfonyl group. |
| 1200-1250 | Strong | C-F Stretch | Fluoroaromatic | The C-F bond stretch typically appears as a strong band in this region. |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
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Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.
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Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
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Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
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Data Acquisition: Collect the spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.
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Data Processing: The resulting spectrum of % Transmittance vs. Wavenumber is analyzed for the presence of characteristic absorption bands.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound and offers clues to its structure through analysis of its fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule.
Table 4: Predicted Mass Spectrometry Data (ESI)
| m/z Value | Ion | Rationale |
| ~312.03 | [M-H]⁻ | In negative ion mode, deprotonation of the highly acidic carboxylic acid or sulfonamide proton is expected, giving the (M-H)⁻ ion. |
| ~314.05 | [M+H]⁺ | In positive ion mode, protonation can occur, likely on the sulfonamide or carbonyl oxygen. |
| ~336.03 | [M+Na]⁺ | Adduct formation with sodium ions from glassware or solvents is very common in ESI-MS. |
Predicted Fragmentation Pathways:
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Loss of H₂O (18 Da): From the carboxylic acid group.
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Loss of COOH (45 Da): Cleavage of the carboxylic acid group.
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Loss of SO₂ (64 Da): A common fragmentation for sulfonyl-containing compounds.
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Cleavage of the C-S or S-N bond: This would lead to fragments corresponding to the fluorobenzenesulfonyl cation/radical (m/z 159) and the 4-aminobenzoic acid portion.
Experimental Protocol: ESI Mass Spectrometry
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Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
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Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
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Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.
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Mass Analysis: The generated ions are transferred into the mass analyzer (e.g., Quadrupole, Time-of-Flight) where they are separated based on their mass-to-charge ratio (m/z).
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Detection: The separated ions are detected, and a mass spectrum is generated. The experiment should be run in both positive and negative ion modes to observe all relevant species.
UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic System
UV-Vis spectroscopy provides information about the conjugated π-systems within the molecule. The presence of two aromatic rings linked by a sulfonamide group suggests that there will be significant absorption in the UV region.
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Expected Absorption: The molecule contains multiple chromophores (the benzene rings, the carbonyl group, the sulfonyl group). We can predict strong absorptions (π → π* transitions) in the 250-300 nm range, characteristic of substituted benzene rings. The exact position of the maximum absorbance (λ_max) will depend on the solvent polarity.
Experimental Protocol: UV-Vis Spectroscopy
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Sample Preparation: Prepare a very dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile). A concentration in the micromolar range is typical.
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Blank Correction: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (record a baseline).
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Sample Measurement: Replace the blank cuvette with a cuvette containing the sample solution and record the absorption spectrum, typically from 200 to 400 nm.
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Data Analysis: Identify the wavelength of maximum absorbance (λ_max).
Integrated Spectroscopic Analysis Workflow
No single technique provides the complete picture. The true power of spectroscopic characterization lies in the integration of data from all these methods to build an irrefutable structural assignment.
Caption: Integrated workflow for the spectroscopic confirmation of the target molecule.
Conclusion
The structural elucidation of 4-(4-fluoro-benzenesulfonylamino)-benzoic acid relies on a multi-faceted spectroscopic approach. By combining the detailed connectivity information from NMR, the functional group identification from IR, the precise molecular weight from MS, and the electronic properties from UV-Vis, researchers can achieve an unambiguous and comprehensive characterization. The predicted data in this guide serves as a robust benchmark for scientists working on the synthesis and analysis of this and related sulfonamide compounds, ensuring high standards of scientific integrity and trustworthiness in their findings.
References
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Muñoz-Flores, B. M., et al. (2012). 4-[(E)-(4-Fluorobenzylidene)amino]benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 68(2), o175. Available at: [Link]
- NIST. (n.d.). 4-Fluoro-2-(phenylamino)benzoic acid. In NIST Chemistry WebBook.
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NIST. (n.d.). Benzoic acid, 4-hydroxy-. In NIST Chemistry WebBook. Retrieved from: [Link]
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Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from: [Link]
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ResearchGate. (2012). (PDF) 4-[(E)-(4-Fluorobenzylidene)amino]benzoic acid. Retrieved from: [Link]
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Fun, H.-K., et al. (2009). 4-(4-Fluorophenoxy)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1971. Available at: [Link]
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NIST. (n.d.). Benzoic acid, 4-(phenylazo)-. In NIST Chemistry WebBook. Retrieved from: [Link]
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Olasunkanmi, L. A., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules, 27(21), 7485. Available at: [Link]
Sources
- 1. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Fluorobenzoic acid(456-22-4) 1H NMR spectrum [chemicalbook.com]
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